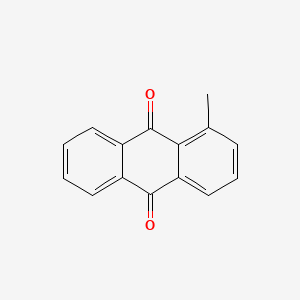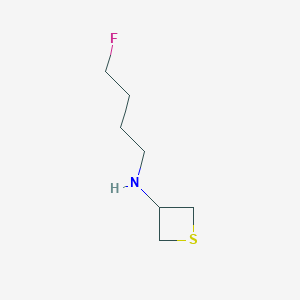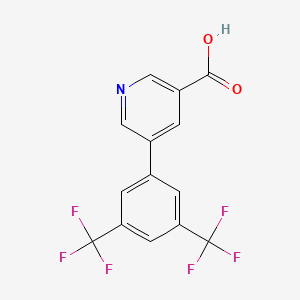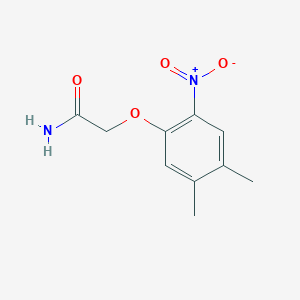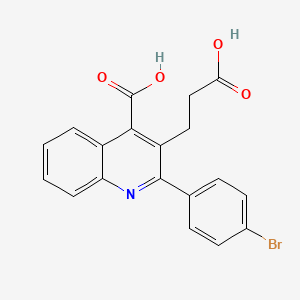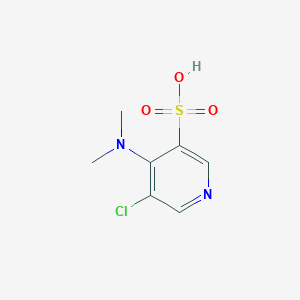![molecular formula C10H8ClN3O2 B13006196 Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClN3O2. It is a yellow solid with a molecular weight of 237.65 g/mol . This compound is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base, followed by cyclization with guanidine . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research.
Wirkmechanismus
The mechanism of action of ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammatory and neurodegenerative processes . The compound’s structure allows it to bind to active sites of these targets, thereby modulating their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidines: These compounds have similar bicyclic structures but differ in their substitution patterns and biological activities.
Pyrido[3,4-d]pyrimidines: These are structural isomers with different positioning of nitrogen atoms in the ring system.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C10H8ClN3O2 |
|---|---|
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H8ClN3O2/c1-2-16-10(15)9-13-7-3-4-12-5-6(7)8(11)14-9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
KZZYXWQOCSFWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=NC=C2)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)
![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)

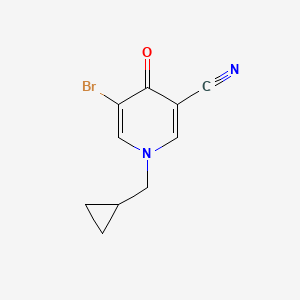
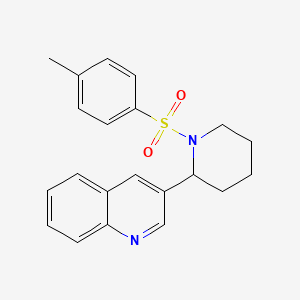
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
